cheL protein - 147605-00-3

cheL protein

Catalog Number: EVT-1521176
CAS Number: 147605-00-3
Molecular Formula: C6H11N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

cheL protein is a significant component in various biological processes, particularly within the context of protein synthesis and cellular mechanisms. This protein is known for its role in the regulation of gene expression and its involvement in metabolic pathways. It is primarily sourced from specific organisms, including bacteria and eukaryotic cells, where it plays a crucial role in cellular function.

Source

cheL protein can be derived from both prokaryotic and eukaryotic systems. In prokaryotes, it is often found in bacterial species, while in eukaryotes, it can be isolated from yeast or mammalian cells. The choice of source affects the yield and functionality of the protein during synthesis.

Classification

cheL protein falls under the category of regulatory proteins. It is classified based on its functional role in cellular processes, particularly in transcriptional regulation and metabolic control.

Synthesis Analysis

Methods

The synthesis of cheL protein can be achieved through various methods, including in vivo and in vitro systems.

  1. In Vivo Synthesis:
    • Utilizes living cells (e.g., bacteria or yeast) to produce cheL protein by introducing plasmids containing the gene encoding for the protein.
    • This method often results in proper folding and post-translational modifications.
  2. In Vitro Synthesis:
    • Cell-Free Protein Synthesis (CFPS): This method employs cell lysates that contain essential components for translation, such as ribosomes, amino acids, and transcription factors.
    • The PURE (Protein synthesis Using Recombinant Elements) system is a notable example that allows for high purity and control over reaction conditions .

Technical Details

The choice between these methods depends on various factors including desired yield, cost-effectiveness, and the complexity of the target protein. For instance, CFPS systems can incorporate non-canonical amino acids, allowing for the production of proteins with unique properties .

Molecular Structure Analysis

Structure

The molecular structure of cheL protein is characterized by its polypeptide chain configuration, which includes alpha helices and beta sheets typical of globular proteins. Specific structural motifs may be present depending on its functional domains.

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the cheL protein, essential for understanding its interaction with other biomolecules.

Chemical Reactions Analysis

Reactions

cheL protein participates in several biochemical reactions that facilitate metabolic processes within cells. Key reactions include:

  • Binding to DNA: cheL protein can interact with specific DNA sequences to regulate transcription.
  • Enzymatic Activity: It may also exhibit enzymatic functions that contribute to metabolic pathways.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and ionic strength of the environment. Kinetic studies are often employed to characterize these interactions quantitatively.

Mechanism of Action

Process

The mechanism of action of cheL protein involves its binding to target sequences in DNA or RNA, thereby influencing gene expression levels. This binding can either promote or inhibit transcription based on the cellular context.

Data

Quantitative data on binding affinities can be gathered using techniques such as surface plasmon resonance or electrophoretic mobility shift assays (EMSA), providing insights into how effectively cheL protein interacts with nucleic acids.

Physical and Chemical Properties Analysis

Physical Properties

cheL protein typically exhibits solubility in aqueous solutions and stability under physiological conditions. Its molecular weight varies depending on the source organism and post-translational modifications.

Chemical Properties

  • pH Stability: cheL protein maintains activity across a range of pH levels but may have an optimal range.
  • Thermal Stability: The stability at elevated temperatures varies; some variants may denature under extreme conditions.

Relevant data regarding these properties can be obtained through spectroscopic analysis and differential scanning calorimetry.

Applications

Scientific Uses

cheL protein has several applications in scientific research:

  • Gene Regulation Studies: It serves as a model for understanding transcriptional regulation mechanisms.
  • Biotechnological Applications: Its ability to facilitate specific biochemical reactions makes it valuable in synthetic biology and metabolic engineering.
  • Drug Development: Understanding cheL protein's function could lead to novel therapeutic targets for diseases related to metabolic dysregulation or gene expression anomalies.
Molecular Genetics of CheL Protein

Genomic Context and Operon Architecture in Caulobacter crescentus

The cheL gene resides within a tightly organized 5.3 kb operon located in the flaP genomic region of Caulobacter crescentus. This operon comprises three core genes ordered as flgI-cheL-flbY, with transcription initiating at the 5' end of flgI and terminating downstream of flbY [2] [9]. Genetic dissection confirms that these genes form a single polycistronic unit, implying coordinate expression critical for flagellar biosynthesis and function.

  • flgI: Encodes the P-ring protein of the flagellar basal body, exhibiting 44% amino acid identity with the Salmonella typhimurium FlgI homolog. This structural component anchors the flagellum to the peptidoglycan layer [9].
  • cheL: Positioned centrally, cheL is indispensable for chemotactic signal transduction but dispensable for initial flagellar assembly. It encodes a cytoplasmic protein postulated to interface with the chemotaxis phosphorylation cascade [2].
  • flbY: Predicted to encode an additional basal body component, given that flbY mutants phenocopy flgI mutants in disrupting hook and filament synthesis [2] [9].

Operon integrity is functionally critical: Polar mutations in flgI disrupt expression of downstream cheL and flbY, impairing both motility and chemotaxis [9]. This genomic arrangement suggests evolutionary selection for coupled structural (flgI, flbY) and sensory (cheL) functions within the flagellar apparatus.

Table 1: Genetic Organization of the flgI-cheL-flbY Operon

GenePositionProtein FunctionHomology/Identity
flgI5' proximalBasal body P-ring44% identity to S. typhimurium FlgI
cheLCentralChemotaxis transductionNo direct structural homolog identified
flbY3' proximalBasal body componentPhenotypic similarity to FlgI mutants

Transcriptional Regulation of the flgI-cheL-flbY Operon

Transcription of the flgI-cheL-flbY operon is temporally regulated during the Caulobacter cell cycle, peaking in pre-divisional cells. Promoter mapping via 5' deletion analysis localizes the promoter upstream of flgI [5]. S1 nuclease protection assays using a flaK (hook protein gene) probe within the operon demonstrated that transcript abundance oscillates, with maximal levels occurring ~45 minutes before cell division—timed with flagellar assembly [5]. This periodicity is transcriptionally driven, as evidenced by the direct correlation between mRNA peaks and hook protein synthesis pulses.

Crucially, this regulation is replication-independent. Merodiploid strains carrying the operon on a plasmid replicating continuously during the S-phase maintain wild-type transcriptional periodicity and protein expression timing. This indicates that the cell cycle oscillator (e.g., master regulators CtrA, GcrA) or upstream flagellar regulators—not DNA replication—directly gate operon expression [5].

Hierarchical control integrates the operon into the broader flagellar regulatory network:

  • Upstream regulators: Mutations in class II flagellar genes (e.g., fliF, flbD, fliX) abolish flgI-cheL-flbY transcription. The response regulator FlbD, activated via the σ⁵⁴ factor, binds and activates the operon promoter [9].
  • Assembly checkpoint: Functional assembly of early basal body structures (MS ring, export apparatus) licenses FlbD activity, thereby coupling transcription to structural maturation [9].

Table 2: Transcriptional Dynamics of the flgI-cheL-flbY Operon

Regulatory InputEffect on OperonMechanistic Insight
Cell cycle phasePeak in pre-divisional cellsCtrA/GcrA-dependent timing
Plasmid-borne copy (continuous replication)Maintained periodicityReplication timing is not the driver
Class II flagellar mutants (e.g., ΔfliF)Abolished transcriptionHierarchical dependency on structural assembly
flbD or σ⁵⁴ mutationsNo transcriptionFlbD-σ⁵⁴ complex essential for activation

Allelic Variation and Mutagenesis Studies in Chemotaxis-Deficient Strains

Site-directed mutagenesis and isolation of chemotaxis-deficient alleles have delineated cheL's functional domains and genetic interactions. Key findings include:

  • Point mutations: Missense mutations like cheL(D56N) and cheL(G128R) specifically abolish chemotaxis without impairing flagellar rotation or hook/filament assembly. This uncoupling confirms CheL's dedicated role in signal transduction downstream of motor assembly [2] [9].
  • Polar effects: Insertional inactivation of flgI (e.g., Tn5 insertions) reduces cheL transcript levels and causes non-chemotactic phenotypes, underscoring operon co-expression necessity. These mutants exhibit flagellin underproduction and hook protein overproduction, indicating disrupted feedback between basal body completion and late flagellar gene expression [2] [9].
  • Synthetic phenotypes: cheL null alleles combined with flgI or flbY hypomorphs exacerbate motility defects, suggesting functional overlap or compensatory interactions within the operon-encoded modules [9].

cheL mutants exhibit epistatic relationships with other chemotaxis genes:

  • cheL-cheY: Double mutants retain flagellar rotation but lack directional switching, placing CheL upstream of the response regulator CheY-P in the phosphorylation cascade [2].
  • Suppressor mutations: Motility restoration in cheL null backgrounds occurs via gain-of-function mutations in fliX or flbD, which bypass the flagellar assembly checkpoint and constitutively express late genes—including those encoding alternative chemotaxis components [9].

Table 3: Phenotypic Characterization of cheL Alleles

Allele TypeRepresentative MutationFlagellar AssemblyMotilityChemotaxisGenetic Interaction
MissensecheL(D56N)NormalRotatingDeficientEpistatic to cheY
InsertionalflgI::Tn5 (polar)Impaired hook/filamentReducedDeficientSynthetic defect with flbY
NullΔcheLNormalRotatingAbsentSuppressed by flbD-bfa
Double mutantΔcheL ΔcheYNormalSmooth swimmingAbsentNon-additive; CheL upstream

Properties

CAS Number

147605-00-3

Product Name

cheL protein

Molecular Formula

C6H11N3O2

Synonyms

cheL protein

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